

chromium (III) chloride anhydrous vs hexahydrate properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium chloride*

Cat. No.: *B15601446*

[Get Quote](#)

An In-depth Technical Guide to the Properties of Anhydrous vs. Hexahydrate Chromium (III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (III) chloride, also known as chromic chloride, is a significant compound in various chemical and pharmaceutical applications, serving as a catalyst and a precursor for dyes and other chromium compounds.^{[1][2]} It exists primarily in two common forms: the anhydrous salt (CrCl_3) and the hexahydrate ($\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$). These forms, while chemically related, exhibit markedly different physical and chemical properties that dictate their handling, reactivity, and suitability for specific applications. This guide provides a detailed comparison of their core properties, synthesis protocols, and structural differences.

Core Physical and Chemical Properties

The distinct properties of anhydrous and hexahydrate chromium (III) chloride stem from the presence of coordinated and lattice water molecules in the hexahydrate form. The anhydrous version is a violet, flaky solid with a layered crystal structure, while the common hexahydrate is a dark green crystalline solid.^{[1][3]}

Quantitative Data Summary

The fundamental properties of both forms are summarized for direct comparison in the table below.

Property	Anhydrous Chromium (III) Chloride	Hexahydrate Chromium (III) Chloride
Chemical Formula	CrCl_3 [1] [3] [4]	$\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$ [1] [5]
Molecular Weight	158.36 g/mol [1] [4]	266.45 g/mol [1] [3] [5]
Appearance	Violet/purple crystalline flakes [1] [6] [7] [8]	Dark green crystalline solid [1] [3] [5]
Melting Point	1,152 °C [1] [3] [4] [7] [9]	83 °C [3] [10]
Boiling Point	1,300 °C (decomposes) [4] [7] [9] [11]	N/A (decomposes)
Density	2.87 g/cm³ (at 25 °C) [1] [4] [7]	1.760 g/cm³ [1] [3] [10] [11]
CAS Number	10025-73-7 [1] [2] [4]	10060-12-5 [1] [5] [12]
Crystal Structure	YCl_3 type, Monoclinic [1] [4] [8]	Hexagonal [13]
Hygroscopicity	Hygroscopic [4] [14]	Deliquescent [5]

Solubility Profile

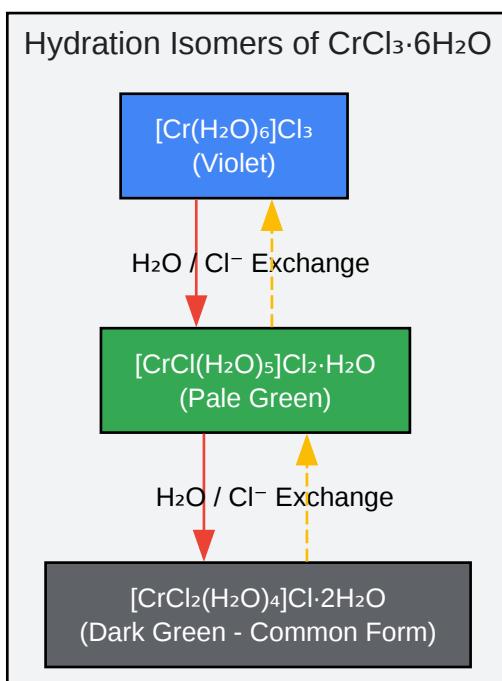
Solvent	Anhydrous Chromium (III) Chloride	Hexahydrate Chromium (III) Chloride
Water	Very slightly soluble.[1][4][11] The rate of dissolution is extremely slow.[4] Solubility is significantly increased by the presence of catalytic amounts of Cr(II) ions or other reducing agents.[1][4][10][11]	Readily soluble (585 g/L).[1][5][13]
Ethanol	Insoluble[1] (some sources report solubility[4][14][15])	Soluble[11]
Ether	Insoluble[1][11]	Insoluble[11]
Acetone	Insoluble[1]	Soluble[15]

Structural Chemistry and Isomerism

The differences in properties are directly linked to their structural arrangements at the molecular level.

Anhydrous CrCl_3 Structure

Anhydrous chromium (III) chloride adopts a layered YCl_3 -type structure.[1][3] In this lattice, Cr^{3+} ions are octahedrally coordinated, forming layers that are weakly bonded to one another.[1][8] This weak interlayer bonding is responsible for the characteristic flaky, or micaceous, appearance of the crystals.[1]


Hexahydrate $\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$ Isomerism

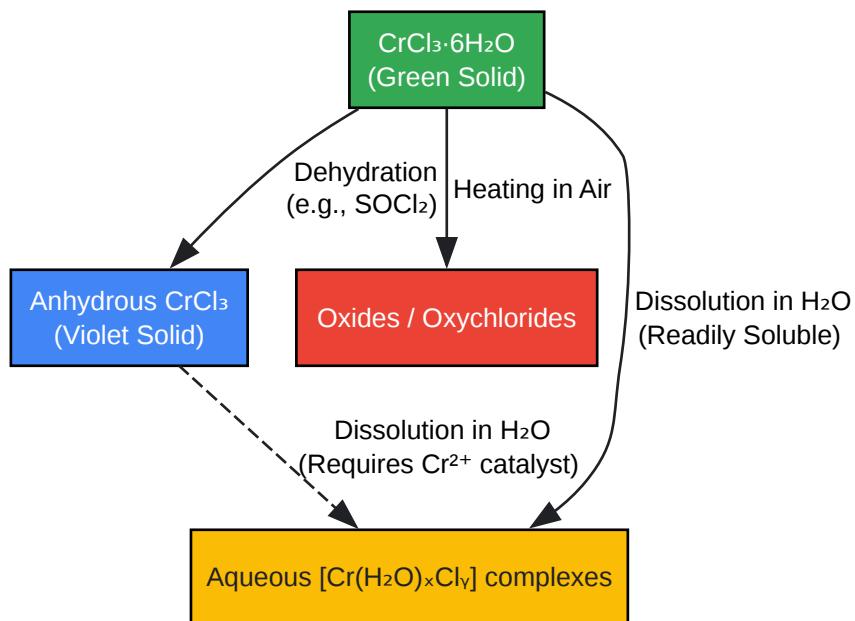
The hexahydrate form is notable for exhibiting hydration isomerism, where different isomers exist based on the distribution of water molecules and chloride ions between the inner coordination sphere of the chromium ion and the crystal lattice.[1] Three primary isomers are known:

- $[\text{Cr}(\text{H}_2\text{O})_6]\text{Cl}_3$: A violet-colored complex.

- $[\text{CrCl}(\text{H}_2\text{O})_5]\text{Cl}_2 \cdot \text{H}_2\text{O}$: A pale green complex.
- $[\text{CrCl}_2(\text{H}_2\text{O})_4]\text{Cl} \cdot 2\text{H}_2\text{O}$: The most common, dark green complex.^[1]

The equilibrium between these isomers in aqueous solution is a key aspect of its chemistry.

[Click to download full resolution via product page](#)


Figure 1: Hydration Isomerism in Chromium (III) Chloride Hexahydrate.

Reactivity and Chemical Transformations

The reactivity of the two forms differs significantly, primarily due to the inertness of the anhydrous form and the lability of the hydrated complexes.

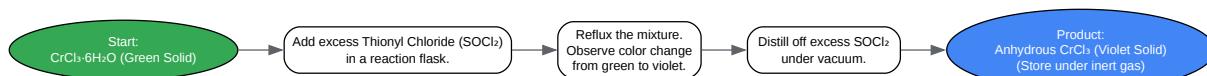
- Anhydrous CrCl_3 : Due to its stable polymeric structure, it is kinetically inert and dissolves very slowly in pure water.^[8] Its dissolution and reaction require breaking the chloride bridges, which can be facilitated by a trace amount of a reducing agent (e.g., Zn in HCl) to generate Cr^{2+} .^[1] The Cr^{2+} ion rapidly undergoes substitution and facilitates the dissolution of the Cr^{3+} salt via an electron-transfer mechanism through a chloride bridge.^[1]

- Hexahydrate $\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$: Being readily soluble, the chromium ion is present in solution as aqua-chloro complexes. Ligand substitution reactions for these complexes are also slow, a characteristic of d^3 Cr(III) complexes, but are significantly faster than the dissolution of the anhydrous form.[1]

[Click to download full resolution via product page](#)

Figure 2: Relationship and Transformation Pathways.

Experimental Protocols


The preparation methods for each form are distinct and critical for obtaining the desired product with high purity.

Synthesis of Anhydrous Chromium (III) Chloride

The synthesis of anhydrous CrCl_3 requires the complete removal of coordinated water without forming oxides. Simple heating of the hexahydrate is ineffective and leads to decomposition.[6][8]

Method 1: Dehydration with Thionyl Chloride This is a common laboratory method for preparing the anhydrous salt from the hexahydrate.[6][8]

- Principle: Thionyl chloride (SOCl_2) reacts with the coordinated water molecules to produce gaseous byproducts (SO_2 and HCl), which are easily removed.[1][8]
- Reaction: $\text{CrCl}_3 \cdot 6\text{H}_2\text{O}(\text{s}) + 6 \text{SOCl}_2(\text{l}) \rightarrow \text{CrCl}_3(\text{s}) + 6 \text{SO}_2(\text{g}) + 12 \text{HCl}(\text{g})$ [1][8]
- Procedure:
 - Place chromium (III) chloride hexahydrate in a round-bottom flask equipped with a reflux condenser.
 - Add an excess of thionyl chloride.
 - Gently reflux the mixture. The reaction can be slow, sometimes requiring several hours or even days for the color to change from green to violet.[6]
 - After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.
 - The resulting violet solid is the anhydrous chromium (III) chloride. Handle under inert atmosphere due to its hygroscopic nature.

[Click to download full resolution via product page](#)

Figure 3: Experimental Workflow for Anhydrous CrCl_3 Synthesis.

Method 2: High-Temperature Chlorination This industrial method involves the reaction of chromium oxide with carbon and chlorine gas.[11]

- Principle: At high temperatures, carbon acts as a reducing agent while chlorine acts as the chlorinating agent.
- Reaction: $\text{Cr}_2\text{O}_3(\text{s}) + 3\text{C}(\text{s}) + 3\text{Cl}_2(\text{g}) \rightarrow 2\text{CrCl}_3(\text{s}) + 3\text{CO}(\text{g})$ [11]

- Procedure: A mixture of chromium (III) oxide and carbon is heated in a tube furnace while a stream of dry chlorine gas is passed over it. The anhydrous CrCl_3 is formed as a sublimate in the cooler parts of the apparatus.

Synthesis of Chromium (III) Chloride Hexahydrate

The hexahydrate is typically prepared via aqueous acid-base or redox reactions.

- Principle: A source of chromium (III) is dissolved in hydrochloric acid, and the resulting solution is concentrated to crystallize the hexahydrate salt.
- Reaction (from Hydroxide): $\text{Cr(OH)}_3(\text{s}) + 3\text{HCl}(\text{aq}) + 3\text{H}_2\text{O}(\text{l}) \rightarrow \text{CrCl}_3 \cdot 6\text{H}_2\text{O}(\text{aq})$ [\[11\]](#)
- Procedure:
 - Freshly precipitated chromium (III) hydroxide is added in portions to concentrated hydrochloric acid with stirring.
 - The mixture is gently heated until all the hydroxide has dissolved to form a green solution.
 - The solution is filtered to remove any impurities.
 - The filtrate is concentrated by heating to induce crystallization.
 - The solution is then allowed to cool slowly, whereupon dark green crystals of $\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$ will form.
 - The crystals are collected by filtration and washed with a small amount of cold water or ethanol.

Applications in Research and Development

- Anhydrous CrCl_3 : Its primary use is in organometallic chemistry as a precursor for various chromium catalysts and complexes.[\[2\]](#)[\[16\]](#) For example, it is used to prepare the useful THF adduct, $\text{CrCl}_3(\text{THF})_3$.[\[4\]](#)[\[10\]](#) Its insolubility makes it a poor choice for aqueous applications but ideal for syntheses in non-aqueous, coordinating solvents.

- Hexahydrate $\text{CrCl}_3 \cdot 6\text{H}_2\text{O}$: Due to its water solubility, it is widely used in chromium electroplating, as a mordant in the textile industry, in corrosion inhibitors, and as a nutritional supplement.[11][13] In drug development, trivalent chromium compounds are studied for their role in glucose and lipid metabolism.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Chromium chloride (crcl3) | CrCl_3 | CID 24808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chromium III Chloride Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 4. Chromium(III) chloride | 10025-73-7 [chemicalbook.com]
- 5. Chromic chloride hexahydrate | $\text{Cr}_2\text{O}_3 \cdot 6\text{H}_2\text{O}$ | CID 104957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - anhydrous CrCl_3 - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. americanelements.com [americanelements.com]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. abdurrahmanince.net [abdurrahmanince.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Chromium(III) chloride | 10025-73-7 [amp.chemicalbook.com]
- 12. strem.com [strem.com]
- 13. CAS 10060-12-5: Chromium trichloride hexahydrate [cymitquimica.com]
- 14. Chromium(III) chloride, anhydrous, 99.9% (metals basis) 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. chembk.com [chembk.com]
- 16. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [chromium (III) chloride anhydrous vs hexahydrate properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601446#chromium-iii-chloride-anhydrous-vs-hexahydrate-properties\]](https://www.benchchem.com/product/b15601446#chromium-iii-chloride-anhydrous-vs-hexahydrate-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com